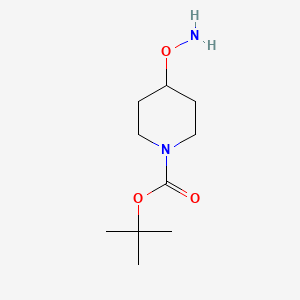
tert-ブチル 4-(アミノオキシ)ピペリジン-1-カルボン酸塩
概要
説明
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3. It is a piperidine derivative that features an aminooxy functional group and a tert-butyl ester. This compound is often used in organic synthesis and has various applications in scientific research.
科学的研究の応用
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxylamine. One common method includes the following steps:
Formation of the piperidine intermediate: The starting material, piperidine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-hydroxypiperidine-1-carboxylate.
Introduction of the aminooxy group: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to introduce the aminooxy group, resulting in tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
Industrial Production Methods
Industrial production methods for tert-butyl 4-(aminooxy)piperidine-1-carboxylate are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The aminooxy group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
作用機序
The mechanism of action of tert-butyl 4-(aminooxy)piperidine-1-carboxylate involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: This compound is similar in structure but lacks the aminooxy group.
N-Boc-4-piperidineacetaldehyde: Another piperidine derivative with different functional groups.
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A compound with a phenyl group attached to the piperidine ring
Uniqueness
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and allows for specific applications in organic synthesis and research. This functional group enables the compound to participate in unique nucleophilic substitution and coupling reactions, making it valuable in the synthesis of complex molecules.
特性
IUPAC Name |
tert-butyl 4-aminooxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTOYSDJBBDOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646808 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-25-1 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


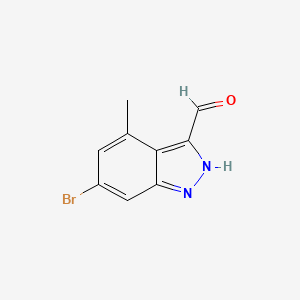
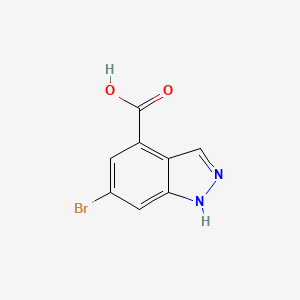
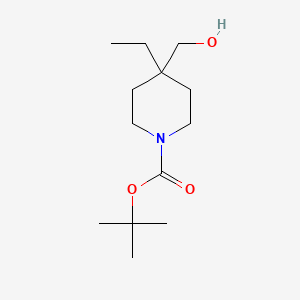


![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
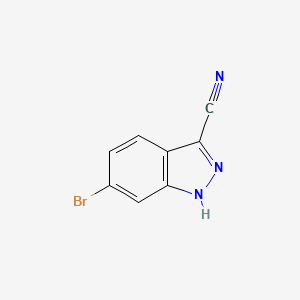
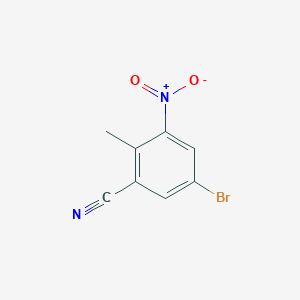
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

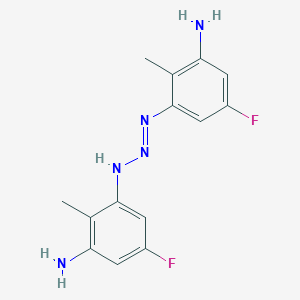
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
